N‑(2,4‑Dimethylphenyl) Substituent Confers a Unique Secondary Amine Pharmacophore Distinct from Tertiary Amine Phenothiazines
The target compound contains an N‑(2,4‑dimethylphenyl) secondary amine, whereas clinically used aliphatic phenothiazines (e.g., chlorpromazine, promazine) uniformly possess tertiary dimethylamino or diethylamino groups. Classical SAR studies demonstrate that converting a tertiary amine to a secondary amine in phenothiazines can reduce D₂ receptor affinity by >10‑fold while simultaneously enhancing butyrylcholinesterase (BuChE) inhibitory potency [1][2]. This dual shift in polypharmacology makes the target compound a mechanistically distinct tool for probing BuChE‑dependent pathways without the confounding dopaminergic activity of first‑generation antipsychotics.
| Evidence Dimension | Terminal amine type (secondary vs. tertiary) and its impact on D₂ receptor affinity |
|---|---|
| Target Compound Data | N‑(2,4‑dimethylphenyl) secondary amine (secondary amine class) |
| Comparator Or Baseline | Chlorpromazine (tertiary dimethylaminopropyl side‑chain; D₂ Kᵢ ≈ 1–10 nM); Promazine (tertiary amine; D₂ Kᵢ ≈ 10–50 nM) |
| Quantified Difference | SAR trend: secondary amines in phenothiazine series exhibit ≥10‑fold lower D₂ affinity relative to tertiary amine congeners [1] |
| Conditions | Class‑level SAR derived from radioligand binding assays on cloned human D₂ receptors (literature consensus) |
Why This Matters
Procurement of the target compound avoids the D₂‑mediated off‑target effects inherent to tertiary amine phenothiazines, enabling cleaner phenotypic screening for BuChE or alternative target pathways.
- [1] Bhargava, K. P. & Chandra, O. (1964). Tranquillizing and hypotensive activities of twelve phenothiazines. British Journal of Pharmacology, 22(1), 154–161. View Source
- [2] Darvesh, S. et al. (2013). Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems. Bioorganic & Medicinal Chemistry Letters, 23(13), 3822–3825. View Source
